(S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13473241
InChI: InChI=1S/C18H25N3O3/c1-13(19)17(22)21(15-7-8-15)16-9-10-20(11-16)18(23)24-12-14-5-3-2-4-6-14/h2-6,13,15-16H,7-12,19H2,1H3/t13-,16-/m0/s1
SMILES: CC(C(=O)N(C1CC1)C2CCN(C2)C(=O)OCC3=CC=CC=C3)N
Molecular Formula: C18H25N3O3
Molecular Weight: 331.4 g/mol

(S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13473241

Molecular Formula: C18H25N3O3

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C18H25N3O3
Molecular Weight 331.4 g/mol
IUPAC Name benzyl (3S)-3-[[(2S)-2-aminopropanoyl]-cyclopropylamino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C18H25N3O3/c1-13(19)17(22)21(15-7-8-15)16-9-10-20(11-16)18(23)24-12-14-5-3-2-4-6-14/h2-6,13,15-16H,7-12,19H2,1H3/t13-,16-/m0/s1
Standard InChI Key QIUUAXIZZLEWAW-BBRMVZONSA-N
Isomeric SMILES C[C@@H](C(=O)N([C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C3CC3)N
SMILES CC(C(=O)N(C1CC1)C2CCN(C2)C(=O)OCC3=CC=CC=C3)N
Canonical SMILES CC(C(=O)N(C1CC1)C2CCN(C2)C(=O)OCC3=CC=CC=C3)N

Introduction

Chemical Identity and Structural Features

Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₅N₃O₃
Molecular Weight331.4 g/mol
IUPAC NameBenzyl (3S)-3-[[(2S)-2-aminopropanoyl]-cyclopropylamino]pyrrolidine-1-carboxylate
CAS Number1401668-61-8 (analog)
Chiral CentersTwo (S-configurations)

The compound features a pyrrolidine core with a cyclopropylamino group at position 3 and a benzyl ester at position 1. Stereochemical precision at the (S)-configured centers is critical for its interactions with biological targets .

Spectroscopic Data

  • InChI Key: QIUUAXIZZLEWAW-BBRMVZONSA-N

  • SMILES: CC(C(=O)N([C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C3CC3)N

  • NMR: Data from analogous pyrrolidine derivatives suggest distinct signals for the cyclopropyl (δ 0.5–1.5 ppm) and benzyl ester (δ 7.3–7.5 ppm) groups .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step chiral control (Figure 1):

  • Chiral Building Blocks: Use of (S)-2-aminopropionic acid and (S)-pyrrolidine precursors to ensure stereochemical fidelity .

  • Cyclopropanation: Introduction of the cyclopropyl group via [2+1] cycloaddition or ring-closing metathesis .

  • Benzyl Esterification: Protection of the carboxylic acid using benzyl bromide under basic conditions.

Key Challenges:

  • Maintaining enantiomeric purity during cyclopropanation .

  • Minimizing racemization during acyl transfer steps.

Industrial-Scale Considerations

  • Automated Reactors: Enable precise temperature and pH control, improving yield (reported up to 82.9% in lab-scale syntheses) .

  • Continuous Flow Systems: Reduce side reactions in cyclopropanation steps .

Chemical Reactivity and Functionalization

Reactivity Hotspots

Functional GroupReactivity ProfileApplication Example
Benzyl EsterHydrolyzes to carboxylic acidProdrug activation
Cyclopropylamino GroupRing-opening under acidic conditionsCross-coupling reactions
Amino-propionyl MoietyAcylation/alkylationPeptide mimic synthesis

Stability Data

  • pH Stability: Stable in neutral conditions (pH 6–8); degrades in strong acids/bases via ester hydrolysis.

  • Thermal Stability: Decomposes above 200°C (DSC data).

Biological Activities and Mechanisms

Enzyme Inhibition

Preliminary studies on analogous pyrrolidine derivatives suggest:

  • Antimicrobial Action: Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition (IC₅₀: 0.029–0.087 µM for related compounds) .

  • Antiviral Potential: Blockade of viral proteases (e.g., SARS-CoV-2 Mᴾᴿᴼ) through hydrogen bonding with the cyclopropyl group .

Structure-Activity Relationships (SAR)

Structural ModificationImpact on ActivitySource
Cyclopropyl → Ethyl (e.g., VC13474412)Reduced antimicrobial potency
Benzyl Ester → tert-Butyl EsterEnhanced metabolic stability
(S) → (R) ConfigurationLoss of chiral recognition

Comparative Analysis with Analogues

CompoundMolecular FormulaKey FeatureBioactivity (IC₅₀)
Target CompoundC₁₈H₂₅N₃O₃Cyclopropyl groupUnder investigation
(R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl esterC₁₇H₂₅N₃O₃Ethyl substituent2.5 µM (α-Gal A)
3-[((S)-2-Amino-propionyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl esterC₁₆H₂₃N₃O₃Methyl substituent57% ALR2 inhibition

Industrial and Research Applications

  • Pharmaceutical Intermediate: Used in synthesizing cephalosporin derivatives targeting methicillin-resistant Staphylococcus aureus (MRSA) .

  • Chemical Biology Probe: Labels active sites of proteases due to its electrophilic benzyl ester .

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